![molecular formula C13H17BrO B13192927 ({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 2-methylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(bromomethyl)-2-methylbut-3-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or amines.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, ({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the 2-methylbut-3-en-1-yl group.
2-Bromoethylbenzene: Contains a bromoethyl group instead of the bromomethyl group.
4-Bromomethyl-2-methylbut-3-en-1-ylbenzene: Similar structure but with different substitution patterns.
Uniqueness
({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene is unique due to the presence of both the bromomethyl and 2-methylbut-3-en-1-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
[2-(bromomethyl)-2-methylbut-3-enoxy]methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-3-13(2,10-14)11-15-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
InChI Key |
RTFCNMNPISRFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


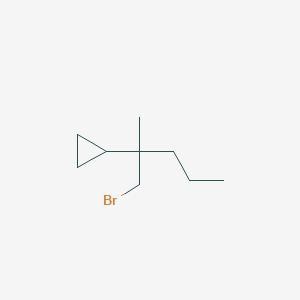
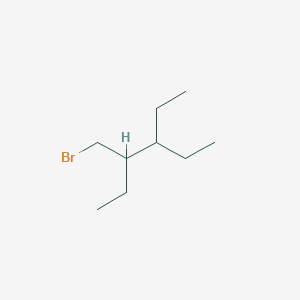
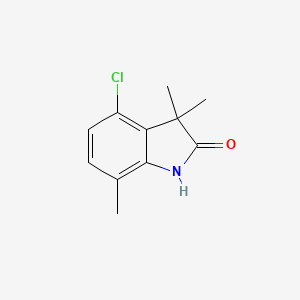
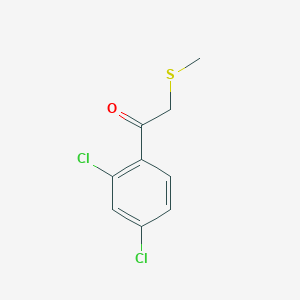
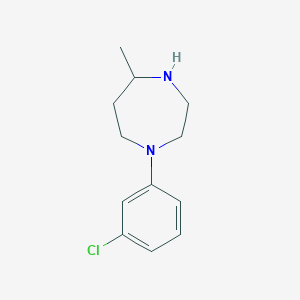
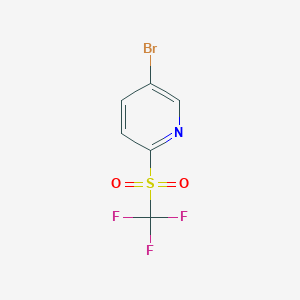



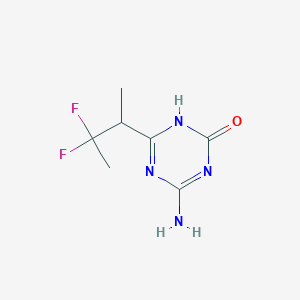
![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)


